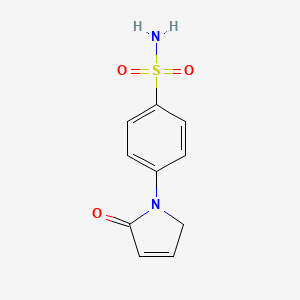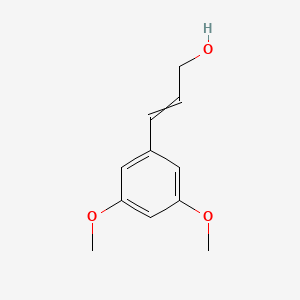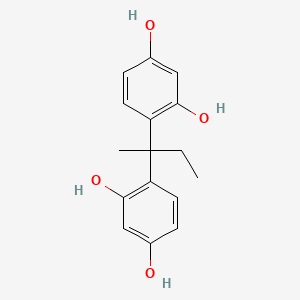
4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is an organic compound with the molecular formula C16H18O2. It is a type of bisphenol, which is a class of chemical compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by two phenol groups connected by a butane bridge at the 2,2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) typically involves the condensation reaction of phenol with butane-2,2-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the butane bridge between the two phenol groups .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually heated to a specific temperature to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to other bisphenols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function.
Polymerization: Acts as a monomer in polymerization reactions, forming long chains of polycarbonate or epoxy resins through condensation reactions.
Comparaison Avec Des Composés Similaires
4,4’-(Propane-2,2-diyl)diphenol (Bisphenol A): Similar structure but with a propane bridge instead of a butane bridge.
4,4’-(Butane-2,2-diyl)diphenol: Similar structure but with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is unique due to its specific butane bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interaction with biological systems .
Propriétés
Numéro CAS |
144425-90-1 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
4-[2-(2,4-dihydroxyphenyl)butan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-3-16(2,12-6-4-10(17)8-14(12)19)13-7-5-11(18)9-15(13)20/h4-9,17-20H,3H2,1-2H3 |
Clé InChI |
OGTNCEBHEZGNNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


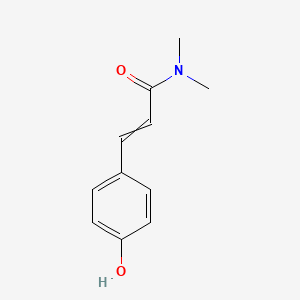
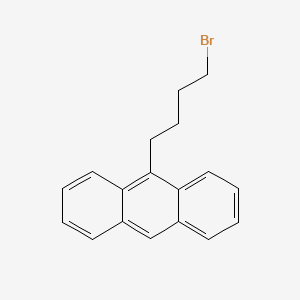
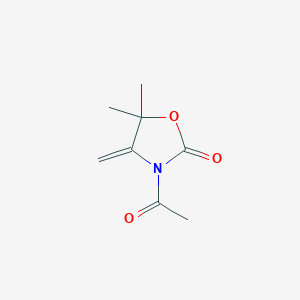
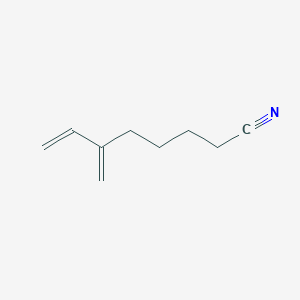

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
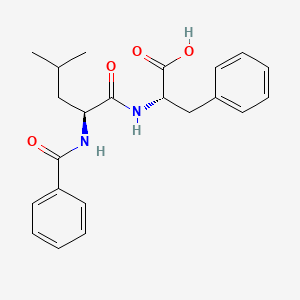
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
